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Compound of Interest

3-Bromoquinoline-8-carboxylic
Compound Name: o
aci

Cat. No.: B581624

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
and potential biological activities of 3-Bromoquinoline-8-carboxylic acid. Due to the limited
availability of primary research in publicly accessible literature, this document consolidates
information from chemical suppliers and extrapolates data from closely related compounds to
offer a predictive and foundational resource for researchers.

Core Molecular Structure and Properties

3-Bromoquinoline-8-carboxylic acid is a halogenated derivative of quinoline-8-carboxylic
acid. The core structure consists of a quinoline ring system, which is a bicyclic heterocycle
composed of a benzene ring fused to a pyridine ring. In this specific molecule, a bromine atom
is substituted at the 3-position and a carboxylic acid group is present at the 8-position.

Table 1: Physicochemical Properties of 3-Bromoquinoline-8-carboxylic acid
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Property Value Source
CAS Number 1315366-78-9

Molecular Formula C10HeBrNO:2

Molecular Weight 252.06 g/mol

C1=CC2=C(C(=C1)C(=0)O)N
=CC(=C2)Br

Canonical SMILES

QMAXUQVGYIBBKN-
InChl Key [1]
UHFFFAOYSA-N

Physical Form Solid (predicted) [1]

Synthesis and Spectroscopic Characterization

While a specific, detailed synthesis protocol for 3-Bromoquinoline-8-carboxylic acid is not
readily available in peer-reviewed literature, potential synthetic routes can be inferred from
established methods for similar quinoline derivatives.

A plausible synthetic approach could involve the construction of the quinoline ring system with
the desired substituents in place or the late-stage functionalization of a pre-existing quinoline-8-
carboxylic acid scaffold. Methodologies such as the Doebner-von Miller reaction, Friedlander
annulation, or Pfitzinger reaction are common for quinoline synthesis and could potentially be
adapted. Alternatively, direct bromination of quinoline-8-carboxylic acid could be explored,
though this may present challenges with regioselectivity. Another viable route could be a
Sandmeyer reaction starting from 3-aminoquinoline-8-carboxylic acid.[2]

Although experimentally obtained spectra are not publicly available, the expected
spectroscopic characteristics can be predicted based on the analysis of structurally related
compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ IH NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic
region (approximately 7.0-9.0 ppm). The protons on the pyridine ring (at positions 2 and 4)
would likely be the most deshielded due to the influence of the nitrogen atom. The carboxylic
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acid proton would appear as a broad singlet at a significantly downfield chemical shift
(typically >10 ppm).

e 13C NMR: The carbon NMR spectrum should display ten distinct signals for the ten carbon
atoms in the molecule. The carboxyl carbon would be found in the typical range for
carboxylic acids (around 165-185 ppm). The carbon atom attached to the bromine (C-3)
would also have a characteristic chemical shift.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups
present.[3][4]

Table 2: Predicted IR Absorption Bands for 3-Bromoquinoline-8-carboxylic acid

. Predicted Absorption o
Functional Group 5 ( 1 Description
ange (cm~

Very broad band due to

O-H (Carboxylic Acid) 2500-3300 )
hydrogen bonding.
C=0 (Carboxylic Acid) 1710-1760 Strong, sharp absorption.
) Multiple sharp bands of
C=C and C=N (Aromatic) 1450-1600 ] ] )
variable intensity.
C-Br 500-600 Weak to medium absorption.

2.2.3. Mass Spectrometry (MS)

The mass spectrum should show a characteristic molecular ion peak (M*). Due to the presence
of a bromine atom, a prominent M+2 peak of nearly equal intensity to the M* peak is expected,
arising from the natural isotopic abundance of 7°Br and 8!Br.

Biological Activity

Information from chemical suppliers suggests that 3-Bromoquinoline-8-carboxylic acid
possesses several biological activities, though primary research data to confirm these claims
and provide quantitative metrics is not currently available in the public domain.
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The compound is reported to have potent antagonist activity against mineralocorticoid
receptors. Mineralocorticoid receptor antagonists are a class of drugs that block the effects of
aldosterone, a hormone that regulates sodium and potassium balance.[5] This antagonism can
be beneficial in conditions like hypertension and heart failure.

The mechanism of action would involve the binding of 3-Bromoquinoline-8-carboxylic acid to
the mineralocorticoid receptor, thereby preventing aldosterone from binding and activating it.
This would, in turn, inhibit the downstream signaling cascade that leads to sodium and water
retention.

3-Bromoquinoline-8-carboxylic acid is also suggested to have antifungal, antibacterial, and
anti-inflammatory activities. Many quinoline derivatives are known to exhibit a broad spectrum
of antimicrobial and anti-inflammatory effects.[6][7][8][9][10][11][12] The presence of the
bromine atom and the carboxylic acid group on the quinoline scaffold are likely key to these
purported activities.

Experimental Workflows and Logical Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical
experimental workflow for the characterization of a novel quinoline derivative like 3-
Bromoquinoline-8-carboxylic acid, and the general mechanism of mineralocorticoid receptor
antagonism.
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Figure 1: A hypothetical workflow for the synthesis, characterization, and biological evaluation
of 3-Bromoquinoline-8-carboxylic acid.
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Figure 2: A simplified diagram illustrating the mechanism of mineralocorticoid receptor
antagonism.
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Conclusion

3-Bromogquinoline-8-carboxylic acid is a molecule of interest with potential applications in
drug discovery, particularly in the areas of cardiovascular disease, infectious diseases, and
inflammation. While current publicly available data is limited, this guide provides a foundational
understanding of its structure and predicted properties. Further experimental investigation is
necessary to fully elucidate its synthetic pathways, confirm its spectroscopic characteristics,
and quantitatively assess its biological activities. This document serves as a starting point for
researchers aiming to explore the therapeutic potential of this and related quinoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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